molecular formula C9H9NO3 B13312819 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid

Cat. No.: B13312819
M. Wt: 179.17 g/mol
InChI Key: ZUNVWNAMFBPGRN-UHFFFAOYSA-N
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Description

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid is a furan-based chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a fused furan-carboxylic acid scaffold, a structure prevalent in various bioactive molecules. Its key structural element is the propargylamine group, which can serve as a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry") . This property makes it a valuable intermediate for constructing more complex molecular architectures, including potential enzyme inhibitors or molecular probes. Researchers can leverage this compound in the design and synthesis of novel molecules targeting a range of biological pathways. The furan ring is a common pharmacophore found in compounds with diverse activities, suggesting this chemical could be a key precursor in developing new therapeutic agents or chemical tools. Its primary research applications lie in its utility as a synthetic intermediate for building compound libraries and exploring structure-activity relationships.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-[methyl(prop-2-ynyl)amino]furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-3-6-10(2)8-5-4-7(13-8)9(11)12/h1,4-5H,6H2,2H3,(H,11,12)

InChI Key

ZUNVWNAMFBPGRN-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a furan ring with a suitable oxidizing agent like potassium permanganate.

    Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.

    Addition of the Methyl(prop-2-YN-1-YL) Moiety: The final step involves the alkylation of the amino group with a methyl(prop-2-YN-1-YL) halide under basic conditions.

Industrial Production Methods

Industrial production of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-methanol.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The methyl-propargylamino group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing acetyl and sulfonyl groups in analogs. This influences acidity (pKa) and reactivity .
  • Steric Effects : Bulky substituents like the (2-methylbenzyl)sulfonyl group in hinder molecular flexibility, whereas the linear propargyl group in the target compound may enhance binding to biological targets.

Physicochemical Properties

Solubility and Polarity

  • The propargylamino group in the target compound confers moderate polarity. However, derivatives with hydroxylated alkyl chains (e.g., 5-(3-hydroxypentyl)furan-2-carboxylic acid ) exhibit higher aqueous solubility due to hydrogen bonding.
  • Sulfonyl-containing analogs (e.g., ) are more acidic (lower pKa) due to the electron-withdrawing sulfonyl group, enhancing solubility in basic media.

Thermal Stability

  • Propargyl groups are thermally stable but reactive under click chemistry conditions (e.g., copper-catalyzed azide-alkyne cycloaddition). In contrast, acetylated or sulfonylated derivatives show higher thermal stability .

Reactivity

  • The terminal alkyne in the target compound enables click chemistry modifications, a feature absent in acetylated or sulfonylated analogs.
  • Sulfonyl groups in participate in nucleophilic substitution reactions, while hydroxylated analogs undergo oxidation or esterification.

Antimicrobial and Cytotoxic Activities

  • Fungal-derived hydroxyalkyl furan carboxylic acids (e.g., 5-(1-hydroxypentyl)furan-2-carboxylic acid ) exhibit antimicrobial activity against Candida albicans and Xanthomonas axonopodis .
  • Sulfonylated analogs (e.g., ) are explored as pharmacophores due to their bulk and electronic properties, though specific bioactivity data for the target compound remains unreported.

Biological Activity

5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is an intriguing compound within the class of furan derivatives, notable for its unique structural features that include a furan ring, a carboxylic acid group, and an amino group linked to a methyl(prop-2-YN-1-YL) moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Structural Overview

The chemical structure of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Antimicrobial Properties

Research indicates that 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth. For example, studies have shown that compounds with similar structures can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. Preliminary investigations have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of cell proliferation. The interaction with cellular receptors involved in cancer progression is a key area of interest .

The biological activity of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is attributed to its ability to bind to specific molecular targets within cells. This binding can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : By interacting with cellular receptors, it may alter signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-Aminofuran-2-carboxylic acidLacks the methyl(prop-2-YN-1-YL) moietyModerate antimicrobial
5-Methylfuran-2-carboxylic acidLacks the amino groupLow anticancer activity
5-[Prop-2YN-1-YL)amino]furan-2-carboxylic acidLacks the methyl groupAntimicrobial properties

Case Studies and Research Findings

Several studies have focused on the biological activity of furan derivatives, including 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid:

  • Antimicrobial Activity : A study published in Molecules highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Effects : Research conducted by MDPI indicated that derivatives similar to this compound showed promise in inhibiting tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanisms revealed that furan derivatives could modulate key signaling pathways involved in inflammation and cancer progression, offering insights into their therapeutic potential.

Q & A

Q. How should conflicting reactivity data in nucleophilic substitution be resolved?

  • Case Study : reports high yields with NaOH, while notes side reactions under similar conditions.
  • Resolution : Conduct kinetic studies to identify temperature thresholds for competing pathways. Use DFT calculations to map reaction energy landscapes .

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